These characteristics make TCO-NHS ester a popular choice for various bioconjugation applications in scientific research, including:
Trans-Cyclooctene-N-hydroxysuccinimide ester, commonly referred to as TCO-NHS ester, is a versatile amine-reactive compound widely utilized in bioconjugation and chemical biology. Its structure consists of a trans-cyclooctene moiety linked to a N-hydroxysuccinimide ester, which allows it to selectively react with primary amines under mild conditions, typically at pH levels between 7 and 9. The molecular formula for TCO-NHS ester is C₁₃H₁₇NO₅, with a molecular weight of approximately 267.28 daltons .
TCO-NHS ester is particularly advantageous due to its short spacer arm, which adds minimal mass to the modified molecules while maintaining high reactivity. This property makes it suitable for various applications, including protein conjugation and surface modifications.
TCO-NHS ester acts as a bridge between biomolecules and tetrazine-containing probes or labels. The NHS ester group facilitates the conjugation of TCO to a biomolecule via its reactivity with primary amines. Subsequently, the TCO moiety participates in a bioorthogonal click reaction with a tetrazine, enabling the introduction of various functionalities or fluorophores for bioimaging, drug delivery, or other applications [].
The primary reaction involving TCO-NHS ester is its coupling with primary amines to form stable amide bonds. This reaction is facilitated by the NHS group, which activates the carboxylic acid for nucleophilic attack by the amine. The reaction can be summarized as follows:
This mechanism allows for efficient conjugation with various biomolecules, including proteins and antibodies.
TCO-NHS ester exhibits significant biological activity due to its ability to form covalent bonds with primary amines found in proteins and other biomolecules. This reactivity enables the development of stable conjugates that can be used in various applications such as:
The unique reactivity profile of TCO-NHS ester allows for selective labeling without significant background noise from non-specific reactions.
TCO-NHS ester can be synthesized through several methods, typically involving the reaction of trans-cyclooctene derivatives with N-hydroxysuccinimide in the presence of coupling agents. Common synthesis routes include:
These methods allow for scalable synthesis while maintaining high purity levels.
TCO-NHS ester has a broad range of applications across various fields:
Studies examining TCO-NHS ester interactions focus on its reactivity with primary amines and its effectiveness in forming stable conjugates. Research indicates that TCO-NHS esters demonstrate high specificity towards amine-containing biomolecules, minimizing cross-reactivity and enhancing labeling efficiency .
Additionally, interaction studies often explore the kinetics of the inverse electron demand Diels-Alder reactions between TCO derivatives and tetrazine-tagged compounds, highlighting their utility in bioorthogonal chemistry.
TCO-NHS ester is often compared to other reactive compounds used for bioconjugation. Below are some similar compounds along with their unique features:
Compound Name | Unique Features |
---|---|
Maleimide | Reacts specifically with thiols; less sterically hindered than TCO. |
Azide | Utilized in click chemistry; reacts with alkynes but requires copper catalysis. |
N-Hydroxysuccinimide | Commonly used for amine coupling but lacks the unique cyclooctene structure that allows bioorthogonal reactions. |
Tetrazine | Often used in conjunction with TCO for bioorthogonal labeling but does not have direct reactivity towards amines. |
TCO-NHS ester’s unique cyclooctene structure provides advantages in reaction kinetics and specificity compared to these alternatives, making it a preferred choice in many applications involving bioconjugation.